![molecular formula C8H18Cl2N2 B2668552 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 21638-14-2](/img/structure/B2668552.png)
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
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Overview
Description
“3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride” is a chemical compound with the empirical formula C8H18Cl2N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride” is represented by the SMILES stringN[C@H]1C@H[N@@]2CC[C@@]1([H])CC2.Cl.Cl
. The InChI key for this compound is IYWLMYXIUVLLGB-GAGWNIJNSA-N
. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H18Cl2N2 and it has a molecular weight of 213.15 .Scientific Research Applications
Receptor Antagonism and Physiological Exploration
CP-96,345, a derivative closely related to 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor dog carotid artery preparations. It selectively inhibits substance P-induced salivation in rats without affecting NK2, NK3, or other receptors, highlighting its potential as a powerful tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Conformational Dependence Studies
The compound's conformational dependence has been explored through the determination of 15N13C spin-spin coupling constants in derivatives like 2-Azabicyclo(2.2.2)octan-3-One. These studies help understand the molecule's structural dynamics and its interactions with other compounds, providing insights into its potential applications in various research fields (Berger, 1978).
Development of Drugs Against Alzheimer's Disease
Research into aromatic compounds with the characteristic cyclic amine, 1-azabicyclo[3.3.0]octane ring, for drug development against Alzheimer's disease, includes the synthesis and pharmacological evaluation of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring. One such compound showed high M1 selectivity, indicating the potential of these derivatives in Alzheimer's therapy (Suzuki et al., 1999).
Exploration of Novel Tropane Derivatives
The 11C-labeling of novel tropane derivatives, such as NS 2214 (BMS-204756), highlights its potential as an inhibitor of the dopamine transporter. Such studies are crucial for developing new therapeutic agents targeting dopamine-related disorders (Gee et al., 1997).
Derivatization Methods for Amine Determination
A derivatization method using hypochlorite ion for determining 3-Azabicyclo[3.3.0]octane in dilute aqueous solutions by ultraviolet spectrophotometry showcases the compound's utility in analytical chemistry, particularly for studying phases equilibria in liquid–liquid ternary systems and determining amines in aqueous solutions (Duriche et al., 1999).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8(9)6-10-4-2-7(8)3-5-10;;/h7H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWAJOABQOPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCC1CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride | |
CAS RN |
21638-14-2 |
Source
|
Record name | 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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